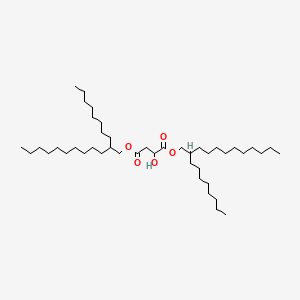
Dioctyldodecyl malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyldodecyl malate is a dialkyl malate compound primarily used in cosmetics as a skin-conditioning agent and emollient . It is part of a group of compounds known for their similar chemical structures, physicochemical properties, and functions . This compound is a diester of malic acid, which is a four-carbon, alkyl diacid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyldodecyl malate is synthesized through the esterification of malic acid with dioctyldodecyl alcohol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale . The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity . The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Dioctyldodecyl malate primarily undergoes hydrolysis and esterification reactions . Hydrolysis involves the breakdown of the ester bond in the presence of water, resulting in the formation of malic acid and dioctyldodecyl alcohol . Esterification, on the other hand, is the reverse process where malic acid reacts with dioctyldodecyl alcohol to form this compound .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), temperature range of 50-100°C.
Esterification: Malic acid, dioctyldodecyl alcohol, acid catalyst (e.g., sulfuric acid), temperature range of 100-150°C.
Major Products Formed
Hydrolysis: Malic acid and dioctyldodecyl alcohol.
Esterification: This compound.
Scientific Research Applications
Dioctyldodecyl malate is widely used in the cosmetics industry as a skin-conditioning agent and emollient . It helps to improve the texture and feel of cosmetic products, providing a smooth and soft finish on the skin . Additionally, it has applications in the formulation of lipsticks, lotions, and creams due to its excellent emollient properties .
In scientific research, this compound is studied for its potential use in drug delivery systems . Its ability to form stable emulsions and enhance the penetration of active ingredients makes it a valuable component in transdermal drug delivery . Furthermore, its biocompatibility and low toxicity profile make it suitable for use in various biomedical applications .
Mechanism of Action
Dioctyldodecyl malate exerts its effects primarily through its emollient properties . It forms a protective barrier on the skin, reducing water loss and maintaining skin hydration . The ester bonds in this compound can be hydrolyzed by esterases in the skin, releasing malic acid and dioctyldodecyl alcohol . Malic acid acts as a mild exfoliant, promoting the removal of dead skin cells and improving skin texture . Dioctyldodecyl alcohol, on the other hand, provides additional moisturizing benefits .
Comparison with Similar Compounds
Similar Compounds
- Diisostearyl malate
- Dibutyloctyl malate
- Di-C12-13 alkyl malate
- Diethylhexyl malate
- Diisoamyl malate
Uniqueness
Dioctyldodecyl malate stands out due to its specific combination of malic acid and dioctyldodecyl alcohol, which provides a unique balance of emollient and moisturizing properties . Compared to other dialkyl malates, this compound offers superior skin-conditioning effects and is particularly effective in formulations requiring long-lasting hydration .
Properties
CAS No. |
63623-64-3 |
|---|---|
Molecular Formula |
C44H86O5 |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
bis(2-octyldodecyl) 2-hydroxybutanedioate |
InChI |
InChI=1S/C44H86O5/c1-5-9-13-17-21-23-27-31-34-40(33-29-25-19-15-11-7-3)38-48-43(46)37-42(45)44(47)49-39-41(35-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h40-42,45H,5-39H2,1-4H3 |
InChI Key |
OOCBIZIRIHNNGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CC(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


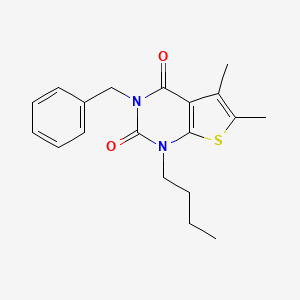
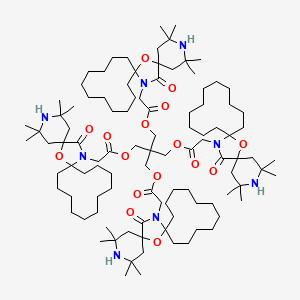

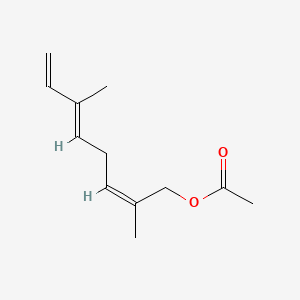
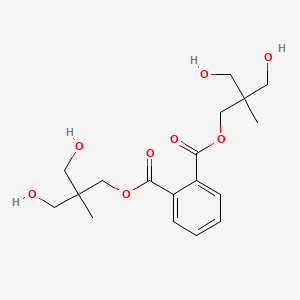
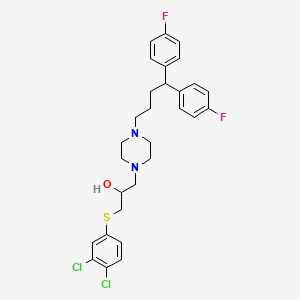
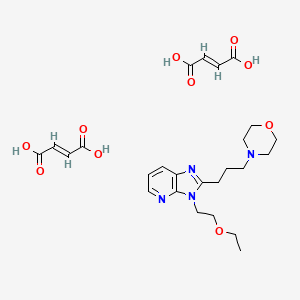
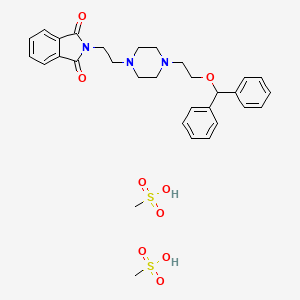
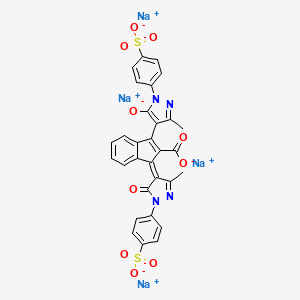
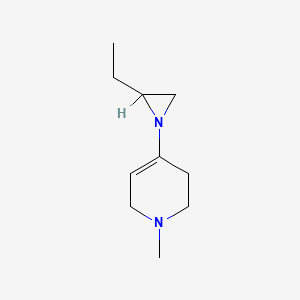
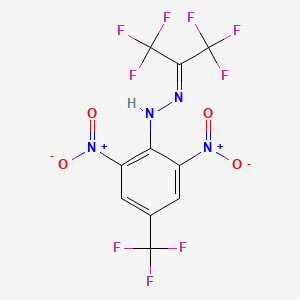
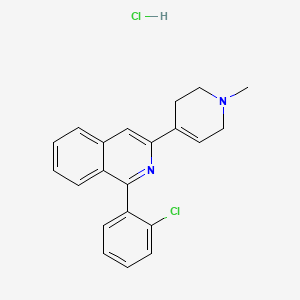
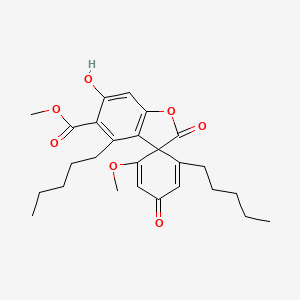
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
